molecular formula C26H22N4O2 B3828218 N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide

N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide

Cat. No. B3828218
M. Wt: 422.5 g/mol
InChI Key: OSPBXQCOCNOFJN-UHFFFAOYSA-N
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Description

N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide, commonly known as PPDAA, is a synthetic compound that has been widely studied for its potential applications in scientific research. PPDAA is a member of the family of diacetamide compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

PPDAA has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. PPDAA has been shown to possess potent anticancer activity, particularly against breast cancer cells. In addition, PPDAA has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of PPDAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. PPDAA has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PPDAA has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, PPDAA has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. PPDAA has also been shown to have a positive effect on the immune system, by stimulating the production of certain immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPDAA in lab experiments is its potent biological activity. PPDAA has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using PPDAA is its potential toxicity. PPDAA has been shown to be toxic to some types of cells, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on PPDAA. One area of research is in the development of new anticancer drugs based on the structure of PPDAA. Another area of research is in the study of PPDAA's potential as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of PPDAA, and to determine its potential toxicity in various cell types.

properties

IUPAC Name

N-[3-[6-(3-acetamidophenyl)-2-phenylpyrimidin-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-17(31)27-22-12-6-10-20(14-22)24-16-25(21-11-7-13-23(15-21)28-18(2)32)30-26(29-24)19-8-4-3-5-9-19/h3-16H,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPBXQCOCNOFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]diacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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